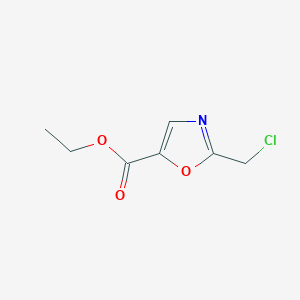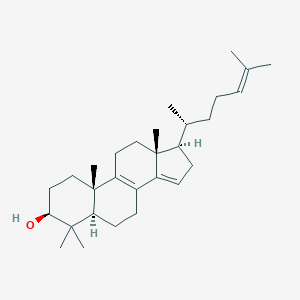
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol
Vue d'ensemble
Description
The compound 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a sterol derivative that is part of the cholesterol biosynthesis pathway. This pathway is crucial for the production of cholesterol, which is a vital component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The compound itself is characterized by its multiple double bonds and methyl groups, which are indicative of its complex structure and potential biological activity.
Synthesis Analysis
The synthesis of sterol derivatives like 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol often involves multi-step chemical reactions that may include the introduction or removal of functional groups to achieve the desired structure. For instance, the synthesis of a related compound, 4alpha-(2-propenyl)-5alpha-cholest-24-en-3alpha,12alpha-diol, was achieved from deoxycholic acid through a series of reactions that included the formation of a silyl ether intermediate . This process highlights the complexity of synthesizing such molecules, which often requires careful control of reaction conditions and the use of protecting groups.
Molecular Structure Analysis
The molecular structure of sterols like 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is characterized by a rigid ring system, which is a common feature of cholesterol and its derivatives. The presence of double bonds and methyl groups can influence the molecule's shape and reactivity. For example, the introduction of a 12alpha-hydroxyl group to a related sterol was found to abolish its ability to activate the transcription of the LDL receptor promoter, demonstrating the significance of specific structural features for biological activity .
Chemical Reactions Analysis
Sterol derivatives undergo various chemical reactions during cholesterol biosynthesis and metabolism. The removal of the 14alpha-methyl group in cholesterol biosynthesis, for example, involves the formation of diene structures and requires NADPH and O2, suggesting a complex oxidation mechanism . The study of these reactions provides insights into the metabolic pathways and the role of specific enzymes and cofactors.
Physical and Chemical Properties Analysis
The physical and chemical properties of sterol derivatives like 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol are influenced by their molecular structure. The presence of hydroxyl groups can affect the compound's polarity and solubility, while the double bonds can contribute to the molecule's reactivity. These properties are important for the compound's interaction with biological systems, such as its ability to integrate into cell membranes or bind to enzymes and receptors.
Applications De Recherche Scientifique
Molecular Recognition and Disease Prevention
Research indicates that 4,4-dimethyl phytosterols, a category to which 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol belongs, are significant due to the presence of two methyl groups at the carbon-4 atom of the aliphatic A-ring. These groups are crucial for the molecular recognition of both endogenous and exogenous bioactive compounds. Although less recognized than 4-desmethyl phytosterols, 4,4-dimethyl phytosterols have garnered attention due to their potential in disease prevention. Specifically, they are involved in the endogenous cannabinoid system (ECS), suggesting a role in a broad spectrum of physiological and pathological processes. Detailed preclinical studies are needed to evaluate their potential for treating various diseases and to confirm their relationship with the ECS (Zhang et al., 2019).
Androgen Regulation and Brain Function
Another study highlighted the biological role of androgen metabolites, specifically focusing on the dihydrotestosterone metabolite, 5alpha-androstane, 3beta,17beta-diol (3beta-Diol), a compound structurally similar to 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. The research emphasized the significant impact of 3beta-Diol on the stress response mediated by the hypothalmo-pituitary-adrenal axis. Intriguingly, the actions of 3beta-Diol are mediated by estrogen receptors, not androgen receptors, suggesting a nuanced interplay between these hormonal pathways in the brain and potential implications for disorders related to stress and neuroendocrinology (Handa et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQXEZVYNCBVDO-PBJLWWPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982834 | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol | |
CAS RN |
64284-64-6 | |
| Record name | 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64284-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064284646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trien-3-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcholesta-8,14,24-trienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



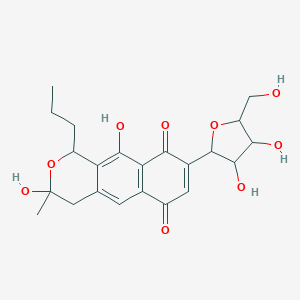
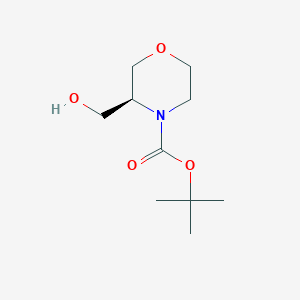
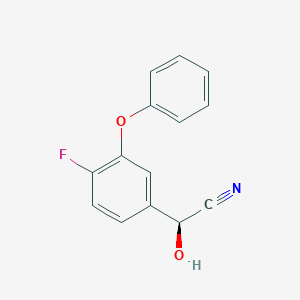
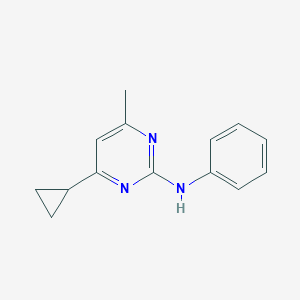

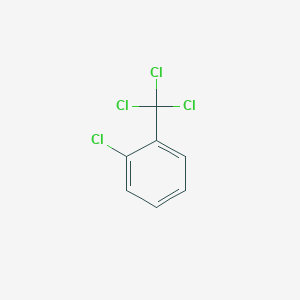
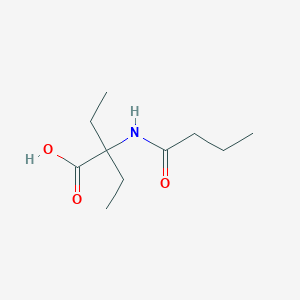
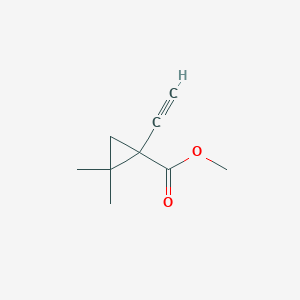
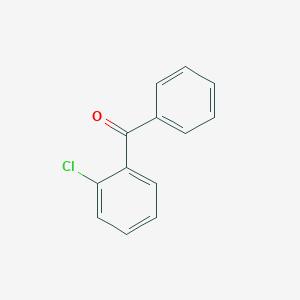
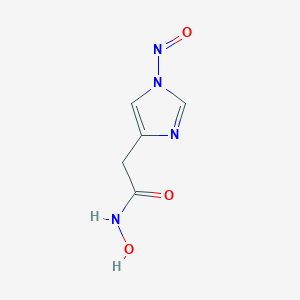
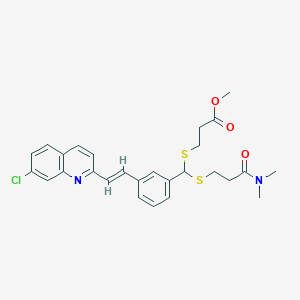
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)
